5,7,2'-Trihydroxy-6-methoxyflavone is a flavonoid compound characterized by the presence of three hydroxyl groups and one methoxy group. It is classified as a trihydroxyflavone and is notable for its occurrence in various plant species, particularly in the roots of Rubia yunnanensis. This compound plays a significant role as a plant metabolite and falls under the category of 6-O-methylated flavonoids, which are known for their diverse biological activities.
5,7,2'-Trihydroxy-6-methoxyflavone has been isolated from the roots of Rubia yunnanensis, a plant recognized for its medicinal properties. The compound's chemical classification includes:
This compound is part of the larger class of organic compounds known as flavonoids, which are widely studied for their health benefits and biological activities.
The synthesis of 5,7,2'-Trihydroxy-6-methoxyflavone can be approached through various methods, including:
The molecular structure of 5,7,2'-Trihydroxy-6-methoxyflavone can be described as follows:
COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=CC=C3O)O
The structure features a chromenone backbone with hydroxyl groups at positions 5 and 7 and a methoxy group at position 6. This configuration contributes to its unique chemical properties and biological activities.
5,7,2'-Trihydroxy-6-methoxyflavone participates in several chemical reactions typical of flavonoids:
The mechanism of action of 5,7,2'-Trihydroxy-6-methoxyflavone involves several biochemical pathways:
The scientific uses of 5,7,2'-Trihydroxy-6-methoxyflavone include:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2